1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole
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Overview
Description
1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole is a complex organic compound that features a benzofuran core with an amino group at the 4-position, a chloro group at the 5-position, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole typically involves multiple stepsThe final step involves the coupling of the benzofuran derivative with an imidazole moiety under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, halogenating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran-imidazole compounds .
Scientific Research Applications
1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- Methyl 4-acetylamino-5-chloro-2,3-dihydrobenzo[b]furan-7-carboxylate
- Ethyl 4-[(4-amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]amino]-1-piperidinecarboxylate
Uniqueness: 1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C12H10ClN3O2 |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-5-8(12(17)16-3-2-15-6-16)11-7(10(9)14)1-4-18-11/h2-3,5-6H,1,4,14H2 |
InChI Key |
IUAFEQUAFKFZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)N3C=CN=C3)Cl)N |
Origin of Product |
United States |
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